molecular formula C26H14Cl2N4O6 B11266163 2-(2,5-dichlorophenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine

2-(2,5-dichlorophenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine

Cat. No.: B11266163
M. Wt: 549.3 g/mol
InChI Key: AKJDUKYLTCNWGB-UHFFFAOYSA-N
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Description

(E)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, benzoxazolyl, and dinitrophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Introduction of Dichlorophenyl Group: This step involves the substitution reaction where a dichlorophenyl group is introduced to the benzoxazole ring.

    Attachment of Dinitrophenoxy Group: This is typically done through a nucleophilic substitution reaction where the dinitrophenoxy group is attached to the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(E)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzoxazole: Shares the benzoxazole and dichlorophenyl groups.

    2,4-Dinitrophenol: Contains the dinitrophenoxy group.

Uniqueness

(E)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C26H14Cl2N4O6

Molecular Weight

549.3 g/mol

IUPAC Name

N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-[3-(2,4-dinitrophenoxy)phenyl]methanimine

InChI

InChI=1S/C26H14Cl2N4O6/c27-16-4-7-21(28)20(11-16)26-30-22-12-17(5-8-24(22)38-26)29-14-15-2-1-3-19(10-15)37-25-9-6-18(31(33)34)13-23(25)32(35)36/h1-14H

InChI Key

AKJDUKYLTCNWGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=NC3=CC4=C(C=C3)OC(=N4)C5=C(C=CC(=C5)Cl)Cl

Origin of Product

United States

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